molecular formula C9H7Cl2F3 B6312773 2,3-Dichloro-5-trifluoromethyl-p-xylene CAS No. 1357625-29-6

2,3-Dichloro-5-trifluoromethyl-p-xylene

Cat. No.: B6312773
CAS No.: 1357625-29-6
M. Wt: 243.05 g/mol
InChI Key: QGSOYSNKVXQQAI-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-trifluoromethyl-p-xylene is a chemical compound with the molecular formula C9H6Cl2F3. It is a derivative of xylene, where two chlorine atoms and one trifluoromethyl group are substituted at the 2, 3, and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-trifluoromethyl-p-xylene typically involves the chlorination and trifluoromethylation of p-xylene. One common method includes the following steps:

    p-Xylene is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions.

    Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a base like potassium carbonate (K2CO3) to introduce the trifluoromethyl group at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.

    Trifluoromethylation: Employing large reactors and controlled conditions to introduce the trifluoromethyl group effectively.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-trifluoromethyl-p-xylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives like 2,3-diamino-5-trifluoromethyl-p-xylene.

    Oxidation: Production of 2,3-dichloro-5-trifluoromethyl-benzoic acid.

    Reduction: Formation of 2,3-dichloro-5-trifluoromethyl-toluene.

Scientific Research Applications

2,3-Dichloro-5-trifluoromethyl-p-xylene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in developing new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-trifluoromethyl-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and trifluoromethyl groups contribute to its binding affinity and specificity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

2,3-Dichloro-5-trifluoromethyl-p-xylene can be compared with other similar compounds, such as:

    2,3-Dichloro-5-trifluoromethyl-pyridine: Similar in structure but with a pyridine ring instead of a xylene ring, used in the synthesis of herbicides.

    2,3-Dichloro-5-trifluoromethyl-benzene: Lacks the methyl groups present in xylene, used as an intermediate in organic synthesis.

    2,3-Dichloro-5-trifluoromethyl-toluene: Similar but with only one methyl group, used in the production of specialty chemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,3-dichloro-1,4-dimethyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3/c1-4-3-6(9(12,13)14)5(2)8(11)7(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOYSNKVXQQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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